Fmoc-Dab(Alloc)-OH
CAS No.: 204316-32-5
Cat. No.: VC21537475
Molecular Formula: C23H24N2O6
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 204316-32-5 |
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Molecular Formula | C23H24N2O6 |
Molecular Weight | 424.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1 |
Standard InChI Key | YIVBOSPUFNDYMF-FQEVSTJZSA-N |
Isomeric SMILES | C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Structure and Properties
Fmoc-Dab(Alloc)-OH possesses a well-defined chemical structure that consists of the amino acid 2,4-diaminobutyric acid scaffold with two specific protecting groups. The molecular formula is C23H24N2O6, corresponding to a molecular weight of 424.45 g/mol . The structure features the bulky Fmoc group attached to the alpha-amino nitrogen through a carbamate linkage, while the smaller Alloc group protects the gamma-amino group through a similar carbamate bond.
The physical appearance of Fmoc-Dab(Alloc)-OH is typically a white to off-white solid powder. Its solubility characteristics are similar to other protected amino acids, being soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO), but exhibiting limited solubility in water due to its hydrophobic protecting groups.
Table 1 summarizes the key chemical and physical properties of Fmoc-Dab(Alloc)-OH:
Property | Value |
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CAS Number | 204316-32-5 |
Molecular Formula | C23H24N2O6 |
Molecular Weight | 424.45 g/mol |
Chemical Name | N-alpha-(9-fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-2,4-diaminobutyric acid |
Physical State | Solid powder |
Color | White to off-white |
Solubility | Soluble in DMF, DCM, DMSO; poorly soluble in water |
Optical Rotation | The L-isomer has a specific optical rotation |
Stereochemistry | Features a stereocenter at the alpha-carbon (S-configuration in the L-isomer) |
The compound's chemical reactivity is largely determined by its protecting groups. The Fmoc group is base-labile and can be removed using secondary amines such as piperidine, while the Alloc group is stable to these conditions but can be selectively removed using palladium(0) catalysts in the presence of nucleophilic scavengers. This orthogonal deprotection potential is one of the most valuable characteristics of the compound.
Synthesis and Preparation Methods
The synthesis of Fmoc-Dab(Alloc)-OH typically follows a multi-step process that involves sequential protection of the amino groups of 2,4-diaminobutyric acid. While specific synthetic routes may vary, the general approach involves carefully controlled reactions to ensure selectivity in the protection steps.
Synthetic Route
The synthesis generally begins with 2,4-diaminobutyric acid, which undergoes sequential protection of its amino groups. The alpha-amino group is first protected with the Fmoc group using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically using sodium carbonate in a water/dioxane mixture. This reaction selectively targets the alpha-amino group due to its slightly higher reactivity and accessibility compared to the side-chain amino group.
Following the Fmoc protection, the side-chain gamma-amino group is protected with the Alloc group using allyl chloroformate in the presence of a base such as triethylamine. The reaction conditions must be carefully controlled to prevent unwanted side reactions and ensure high yield and purity of the desired product.
Purification Methods
After the synthesis, the compound requires purification to meet the high standards necessary for peptide synthesis applications. Purification techniques commonly employed include:
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Recrystallization: The crude product is dissolved in an appropriate solvent system and recrystallized to obtain pure crystals of Fmoc-Dab(Alloc)-OH.
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Column Chromatography: Silica gel chromatography using gradients of suitable solvent systems helps to separate the desired compound from reaction by-products.
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High-Performance Liquid Chromatography (HPLC): For higher purity requirements, preparative HPLC may be employed to achieve >99% purity, which is often necessary for peptide synthesis applications .
Industrial Production
For commercial production, the synthetic processes are scaled up while maintaining the selectivity and efficiency of the reactions. Quality control measures are implemented at each stage to ensure consistent purity and performance of the final product. The compound is available commercially from various chemical suppliers at different prices depending on the quantity and purity grade required .
Applications in Peptide Synthesis
Fmoc-Dab(Alloc)-OH finds its primary application in solid-phase peptide synthesis (SPPS), where it serves as a building block for introducing 2,4-diaminobutyric acid residues into peptides with controlled functionalization.
Role in Solid-Phase Peptide Synthesis
In SPPS, Fmoc-Dab(Alloc)-OH is coupled to a growing peptide chain tethered to a solid support. The coupling reaction typically employs activation agents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (TBTU) in the presence of a base like N,N-diisopropylethylamine (DIEA) . After coupling, the Fmoc group can be removed to continue the peptide chain elongation, while the Alloc group remains intact, protecting the side-chain amino group.
Orthogonal Protection Strategy
One of the most valuable aspects of Fmoc-Dab(Alloc)-OH is its participation in orthogonal protection strategies. The Fmoc group is removed under basic conditions (typically 20% piperidine in DMF), while the Alloc group remains stable. Conversely, the Alloc group can be selectively removed using palladium(0) catalysts (such as tetrakis(triphenylphosphine)palladium(0)) in the presence of scavengers like phenylsilane, while the Fmoc group remains intact.
This orthogonality allows for selective functionalization of the side-chain amino group during or after peptide synthesis, enabling the creation of branched peptides, cyclic peptides, peptide-drug conjugates, and other complex structures.
Coupling Challenges and Solutions
Chemical Reactions
Fmoc-Dab(Alloc)-OH participates in various chemical reactions essential for its role in peptide synthesis. Understanding these reactions is crucial for successfully incorporating this compound into synthetic procedures.
Fmoc Deprotection
The Fmoc group is removed under basic conditions, typically using 20-30% piperidine in DMF. The mechanism involves initial deprotonation of the fluorenyl 9-position by piperidine, followed by β-elimination to release dibenzofulvene, carbon dioxide, and the free amine. The reaction is usually complete within 15-30 minutes at room temperature.
Alloc Deprotection
The Alloc group requires different conditions for removal. The standard procedure involves using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a nucleophilic scavenger like phenylsilane or N,N'-dimethylbarbituric acid. The reaction proceeds through π-allyl palladium complex formation, followed by nucleophilic attack and decarboxylation, ultimately releasing the free amine.
Coupling Reactions
When incorporating Fmoc-Dab(Alloc)-OH into a peptide sequence, the carboxylic acid group must be activated to form an amide bond with the free amine of the previous amino acid in the sequence. Common activation methods include:
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Carbodiimide Coupling: Using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization.
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Uronium/Aminium Salt Activation: Employing reagents such as HBTU, TBTU, or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in the presence of a tertiary amine base .
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Specialized Coupling for Difficult Sequences: For challenging couplings, particularly to secondary amines, specialized reagents like CIP with HOAt have been employed successfully .
Table 2 summarizes these reaction conditions:
Reaction Type | Reagents | Conditions | Outcome |
---|---|---|---|
Fmoc Deprotection | 20-30% piperidine in DMF | Room temperature, 15-30 min | Free alpha-amine with intact Alloc protection |
Alloc Deprotection | Pd(PPh₃)₄, PhSiH₃ or N,N'-dimethylbarbituric acid | Room temperature, inert atmosphere, 1-2 h | Free side-chain amine with intact Fmoc protection |
Standard Coupling | HBTU/DIEA or DIC/HOBt | Room temperature, 1-2 h | Peptide bond formation via the carboxylic acid |
Difficult Coupling | CIP, HOAt, 2,4,6-collidine | Room temperature, multiple short cycles (total ~10 h) | Enhanced coupling to challenging amines |
Comparison with Similar Compounds
Fmoc-Dab(Alloc)-OH is one of several protected diaminobutyric acid derivatives used in peptide synthesis. Comparing it with similar compounds helps to understand its specific advantages and appropriate applications.
Comparative Analysis
Table 3 presents a comparison between Fmoc-Dab(Alloc)-OH and related compounds:
Compound | Protecting Groups | Deprotection Conditions | Key Advantages | Limitations |
---|---|---|---|---|
Fmoc-Dab(Alloc)-OH | Fmoc (α-NH₂), Alloc (γ-NH₂) | Fmoc: basic conditions, Alloc: Pd(0) catalyst | True orthogonality between protecting groups | Alloc removal requires palladium catalysts |
Fmoc-Dab(Boc)-OH | Fmoc (α-NH₂), Boc (γ-NH₂) | Fmoc: basic conditions, Boc: acidic conditions | Boc removal is simpler than Alloc | Not fully orthogonal (Boc can be partially affected by Fmoc deprotection) |
Fmoc-Dap(Alloc)-OH | Fmoc (α-NH₂), Alloc (β-NH₂) | Same as Fmoc-Dab(Alloc)-OH | Similar to Dab but with shorter side chain | Different spatial arrangement of functional groups |
Structural Distinctions
The primary structural difference between these compounds lies in the nature of the protecting groups and the length of the side chain. Fmoc-Dab(Alloc)-OH features a four-carbon backbone with the side-chain amino group at the gamma position. In contrast, Fmoc-Dap(Alloc)-OH contains a three-carbon backbone with the side-chain amino group at the beta position, resulting in different spatial arrangements of the functional groups in the final peptide.
Selection Criteria for Specific Applications
The choice between these compounds depends on several factors:
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Required Orthogonality: Fmoc-Dab(Alloc)-OH offers true orthogonality between its protecting groups, making it suitable for complex synthesis strategies.
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Side-Chain Length: The four-carbon backbone of Dab versus the three-carbon backbone of Dap affects the spatial arrangement and conformational properties of the resulting peptides.
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Deprotection Compatibility: The deprotection conditions must be compatible with other functional groups present in the peptide. For instance, palladium-sensitive moieties would be incompatible with Alloc deprotection.
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Accessibility and Cost: According to market data, Fmoc-Dab(Alloc)-OH is available from various suppliers at prices ranging from $55 for 50 mg to $300 for 5 g, depending on the manufacturer and purity requirements .
Research Applications
Fmoc-Dab(Alloc)-OH has found applications across multiple research domains, contributing to advancements in chemistry, biology, and pharmaceutical development.
Applications in Peptide Chemistry
In peptide chemistry, Fmoc-Dab(Alloc)-OH serves as a versatile building block for creating modified peptides with unique properties. The orthogonal protection strategy allows for:
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Synthesis of Branched Peptides: The side-chain amino group, once deprotected, can serve as a branching point for attaching additional peptide chains or functional groups.
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Creation of Cyclic Peptides: The side-chain amino group can participate in cyclization reactions, leading to peptides with constrained conformations and enhanced stability .
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Site-Specific Modifications: The selective deprotection of the side-chain amino group allows for site-specific introduction of labels, drugs, or other functional entities.
Biological and Pharmaceutical Applications
The peptides synthesized using Fmoc-Dab(Alloc)-OH have shown promising biological activities:
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Antimicrobial Peptides: Certain peptides containing 2,4-diaminobutyric acid residues have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, potentially through membrane disruption mechanisms.
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Anticancer Agents: Research has indicated that peptides incorporating this amino acid can exhibit cytotoxic effects against various cancer cell lines, possibly through inducing apoptosis via specific receptor interactions.
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Enzyme Inhibitors: Modified peptides containing Dab residues have been investigated as enzyme inhibitors, with potential applications in the treatment of various diseases.
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Protein Engineering: The compound enables the introduction of non-natural amino acid residues into proteins, allowing for the study of protein structure-function relationships and the development of proteins with enhanced or novel properties.
Recent Research Developments
Recent studies have focused on optimizing the coupling conditions for incorporating Fmoc-Dab(Alloc)-OH into difficult peptide sequences. For instance, researchers have successfully employed specialized coupling agents like CIP in combination with HOAt to achieve efficient coupling to secondary amines, which has traditionally been challenging . These advancements have expanded the utility of this compound in the synthesis of complex peptides with diverse structures and functions.
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